Aszonalenin

Overview

Description

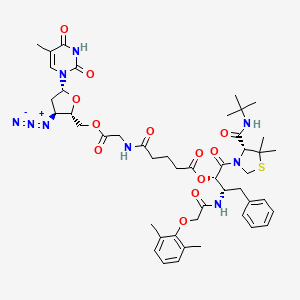

Aszonalenin is a hexahydropyrrolo[2,3-b]indole-containing fungal metabolite produced by A. zonatus and N. tatenoi . It is an alkaloid which is produced by Neosartorya and Aspergillus species . Aszonalenin is a neurotoxin .

Synthesis Analysis

In previous studies, two prenyltransferases were overproduced and characterised biochemically. AnaPT from Neosartorya fischeri is involved in the biosynthesis of acetylaszonalenin and was shown to catalyse the C3-prenylation of ®-benzodiazepinedione . CdpNPT from Aspergillus fumigatus catalysed the N1-prenylation of different tryptophan-containing cyclic dipeptides .

Molecular Structure Analysis

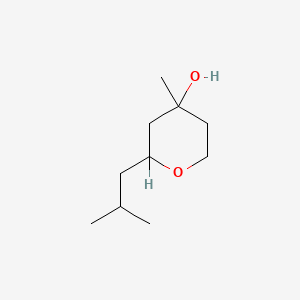

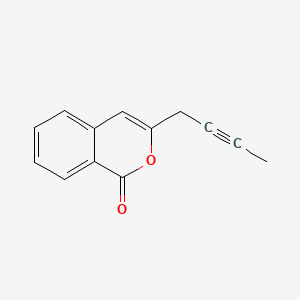

The molecular formula of Aszonalenin is C23H23N3O2 . The formal name is (5aR,13aR,14aS)-14a-(1,1-dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydro-indolo[3’,2’:4,5]pyrrolo[2,1-c][1,4]benzodiazepine-7,13(5H,12H)-dione .

Chemical Reactions Analysis

In the study of its mechanism of action against tumor metastasis and invasion, Epi-aszonalenin A (EAA) interfered well with PMA-induced migration and invasion of HT1080 cells .

Physical And Chemical Properties Analysis

Aszonalenin is a solid and soluble in DMF, DMSO, Ethanol, and Methanol .

Scientific Research Applications

Antitumor Invasion and Metastasis Inhibition

Epi-Aszonalenin A (EAA): , a derivative of aszonalenin, has been studied for its antitumor properties. Research indicates that EAA can interfere with the migration and invasion of HT1080 cells, which are a model for human fibrosarcoma. It does so by decreasing the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), and inhibiting the expression of N-cadherin and hypoxia-inducible factor-1α (HIF-1α). These effects are mediated through the regulation of the phosphorylation of downstream pathways such as MAPK, PI3K/AKT, and NF-κB .

Anti-Angiogenic Activity

The anti-angiogenic activity of EAA is another significant area of interest. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. EAA’s ability to inhibit angiogenesis could be beneficial in preventing tumor growth and spread, making it a potential candidate for pharmacological intervention in angiogenesis-related diseases .

Atherosclerotic Intervention

EAA has also demonstrated good atherosclerotic intervention activity. Atherosclerosis is a condition where arteries become clogged with fatty substances, leading to cardiovascular diseases. The potential of EAA to intervene in this process could pave the way for new treatments for cardiovascular conditions .

α-Glucosidase Inhibition

Aszonalenin compounds have been evaluated for their α-glucosidase inhibitory activity, which is crucial in managing diabetes mellitus. Inhibitors of α-glucosidase can delay the absorption of carbohydrates, thereby controlling postprandial blood glucose levels. This suggests that aszonalenin derivatives could serve as lead compounds for developing new hypoglycemic drugs .

Chemoenzymatic Synthesis

The stereospecific synthesis of aszonalenin stereoisomers has been achieved using recombinant enzymes. This chemoenzymatic approach allows for high stereoselectivity and conversion rates in the synthesis of aszonalenin derivatives, which is valuable for producing specific isomers for research and therapeutic applications .

Coral Symbiotic Fungi Utilization

Aszonalenin derivatives like EAA are isolated from coral symbiotic fungi. The study of these compounds not only contributes to our understanding of marine biodiversity but also improves the availability of coral symbiotic fungi for potential pharmacological use .

Mechanism of Action

- Its primary targets include matrix metalloproteinases (MMPs) , which play a crucial role in tumor invasion and metastasis .

Target of Action

Mode of Action

Future Directions

properties

IUPAC Name |

(2R,10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27)/t18-,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLMMDWEIUEKEK-AAIMPIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3[C@H]1NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81797-27-5 | |

| Record name | Aszonalenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081797275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASZONALENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5DQ674AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)

![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)